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Disodium 5'--inosinate -

Disodium 5'--inosinate

Catalog Number: EVT-8408522
CAS Number:
Molecular Formula: C22H22N8Na2O14
Molecular Weight: 668.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Disodium 5'-inosinate, also known as disodium inosine-5'-monophosphate, is a nucleotide derivative primarily used as a flavor enhancer in the food industry. It is classified under food additives and is recognized for its umami taste, making it a popular ingredient in various processed foods. The chemical formula for disodium 5'-inosinate is C10H11N4Na2O8PxH2O\text{C}_{10}\text{H}_{11}\text{N}_4\text{Na}_2\text{O}_8\text{P}\cdot x\text{H}_2\text{O} (where xx is approximately 7), and its CAS number is 4691-65-0. The compound has an assay range of not less than 97.0% and not more than 102.0% on an anhydrous basis .

Synthesis Analysis

Methods

Disodium 5'-inosinate can be synthesized through microbial fermentation processes that utilize specific strains capable of producing inosinic acid. The following steps outline a typical synthesis method:

  1. Fermentation: A selected microorganism, such as Corynebacterium sp., is cultured to produce inosinic acid from suitable substrates.
  2. Separation: The fermentation liquid is processed to remove fungal biomass.
  3. Concentration: The liquid is concentrated to increase the yield of disodium 5'-inosinate.
  4. pH Adjustment: The pH of the concentrated liquid is adjusted to a range of 6 to 10.
  5. Dissolution: The adjusted liquid is warmed to dissolve pre-crystallized disodium 5'-inosinate completely.
  6. Crystallization: After cooling, a hydrophilic organic solvent (such as methanol) is added to induce crystallization .

This method emphasizes reducing wastewater generation compared to traditional ion exchange methods, enhancing purity while minimizing organic solvent usage .

Molecular Structure Analysis

Structure

Disodium 5'-inosinate has a complex molecular structure characterized by its nucleotide composition. It features a ribose sugar, a phosphate group, and two sodium ions associated with the phosphate group.

  • Molecular Weight: Approximately 392.17 g/mol (anhydrous).
  • Structural Formula: The structural representation includes the ribose sugar linked to the phosphate and inosine base.

Data

  • Solubility: Soluble in water, sparingly soluble in ethanol, and practically insoluble in ether .
  • Identification Tests: Absorbance characteristics at specific wavelengths (e.g., maximum absorbance at 250 nm) confirm its identity .
Chemical Reactions Analysis

Disodium 5'-inosinate can undergo various chemical reactions typical of nucleotides:

  1. Hydrolysis: It can be hydrolyzed to yield inosine and inorganic phosphate under acidic or enzymatic conditions.
  2. Phosphorylation: It can participate in phosphorylation reactions, further contributing to nucleotide metabolism.

These reactions are critical for understanding its role in biological systems and food chemistry.

Mechanism of Action

Disodium 5'-inosinate acts primarily as a flavor enhancer through its interaction with taste receptors on the tongue. Its mechanism involves:

This mechanism underlies its widespread use in food products aimed at improving taste.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Disodium 5'-inosinate appears as odorless, colorless or white crystals or a white crystalline powder.
  • Melting Point: Specific melting point data may vary based on hydration states.

Chemical Properties

  • pH Range: Typically between 7.0 - 8.5 in solution.
  • Water Content: Not more than 29% when analyzed by Karl Fischer method .
  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.

These properties are essential for determining its suitability in food applications and storage conditions.

Applications

Disodium 5'-inosinate serves several scientific and industrial purposes:

  1. Food Industry: Widely used as a flavor enhancer in soups, sauces, snacks, and processed meats due to its umami properties.
  2. Nutritional Supplements: Incorporated into dietary supplements due to its role in nucleotide metabolism.
  3. Research Applications: Utilized in studies related to flavor chemistry and sensory evaluation.
Biosynthesis and Microbial Production Methodologies

Fermentation-Based Synthesis Using Corynebacterium stationis Strains

Strain Optimization for IMP Yield Enhancement

Industrial production of disodium 5'-inosinate (IMP) relies heavily on specialized Corynebacterium stationis strains optimized through advanced microbial biotechnology. Strain KCCM 80235 exemplifies this approach, featuring genetic modifications designed to amplify inosine monophosphate biosynthesis pathways. While the specific genomic alterations remain proprietary, this strain demonstrates significantly enhanced carbon flux toward purine nucleotide synthesis compared to wild-type counterparts [1] [8]. The strain's metabolic engineering enables efficient conversion of carbon sources (typically glucose or sucrose) into inosinic acid precursors, achieving fermentation broth concentrations of 5–10% – a critical threshold for industrial viability [4]. Post-fermentation analysis confirms near-total absence of viable production cells in the final product, addressing potential microbiological contamination concerns [1] [8].

C. stationis KCCM 80161 represents a non-genetically modified alternative, achieving comparable IMP yields through classical mutagenesis and selection techniques rather than recombinant DNA technology. This strain's performance demonstrates that high-efficiency IMP production is achievable without genetic modification, though yield optimization pathways differ fundamentally from genetically engineered strains [3] [6]. Both strains undergo rigorous screening for antimicrobial susceptibility profiles, with KCCM 80235 exhibiting specific streptomycin resistance – a trait requiring comprehensive genetic characterization to address regulatory concerns about unintended antibiotic resistance markers [5] [8].

Table 1: Performance Characteristics of Optimized C. stationis Strains

Strain DesignationGenetic StatusIMP Concentration in BrothKey Optimized TraitsResistance Profile
KCCM 80235Genetically modified5-10%Enhanced purine synthesisStreptomycin-resistant
KCCM 80161Non-GMOComparable yieldsClassical mutagenesisNo resistance concerns

Genetic Stability and Non-GMO Production Protocols

The regulatory landscape distinctly differentiates between genetically modified and non-modified C. stationis production strains. KCCM 80161 exemplifies non-GMO production, with whole-genome sequencing confirming absence of recombinant DNA elements. Its derivation from C. stationis ATCC 6872 through traditional strain improvement techniques positions it favorably within regulatory frameworks requiring non-GMO classification [3] [6]. This strain undergoes comprehensive toxicological assessment, with genomic analysis confirming absence of virulence factors and toxigenic potential – critical considerations for food and feed additive applications [6].

For genetically modified strain KCCM 80235, regulatory acceptance required resolution of substantial safety questions. Initial assessments could not conclude on safety due to uncertainties regarding both the genetic basis of streptomycin resistance and potential presence of recombinant DNA in the final product [1] [8]. Subsequent comprehensive characterization demonstrated that: (1) streptomycin resistance resulted from chromosomal mutations rather than acquisition of exogenous resistance genes; and (2) the manufacturing process effectively eliminates production strain DNA from the final IMP product [5]. This case illustrates the rigorous genomic analysis required for GMO-derived additives, including antimicrobial resistance gene screening and toxin gene profiling [8].

Downstream Processing: Crystallization and Purification Techniques

Post-fermentation processing represents a critical phase in IMP production, where innovative crystallization technologies have largely supplanted traditional ion-exchange methods. The contemporary approach involves sequential unit operations: First, fungal biomass separation via membrane filtration (40–50°C, 1.2–1.5 atm transmembrane pressure) ensures efficient cell removal. The clarified broth undergoes vacuum concentration to approximately 25% of original volume, significantly increasing IMP concentration. Subsequent pH adjustment to 7.5–8.5 creates optimal conditions for crystallization [2] [4].

The crystallization process exploits temperature-dependent solubility and solvent effects. Operators heat the concentrate to 55–75°C to dissolve existing crystal nuclei, then implement controlled cooling at 5–10°C/hour to 10–30°C over 3–6 hours. This gradual cooling induces supersaturation without excessive nucleation that would yield small, difficult-to-process crystals. The critical crystallization step involves adding hydrophilic organic solvents – typically methanol, ethanol, or isopropanol (30–60% v/v) – which dramatically reduce IMP solubility. Methanol produces particularly favorable crystal morphology for solid-liquid separation [2] [4].

Table 2: Crystallization Parameters for IMP Purification

Process ParameterOptimal RangeEffect on Crystal FormationIndustrial Significance
Cooling Rate5–10°C/hourControls nucleation densityPrevents fine crystal formation
Final Temperature10–30°CDetermines yield efficiencyBalances recovery and energy cost
Organic Solvent Concentration30–60% v/vReduces solubility 80–90%Major yield determinant
Solvent SelectionMethanol preferredOptimal crystal morphologyFacilitates filtration and washing
Solvent Purity70–95% aqueousMinimizes required volumeReduces cost and waste streams

This crystallization technology delivers IMP with ≥97% purity while addressing two significant limitations of ion-exchange purification: massive wastewater generation (approximately 20–50 times greater volume) and lower yield efficiency due to incomplete elution and column retention issues [4]. The solvent-based approach achieves recovery rates exceeding 85% of fermentative IMP with substantially reduced environmental impact through solvent recycling systems. Final processing includes centrifugation, organic solvent removal, and vacuum drying to produce crystalline disodium inosinate meeting food and feed additive specifications [2] [4].

Comparative Analysis of Microbial vs. Yeast-Extract-Derived IMP

Disodium 5'-inosinate enters commercial channels through two fundamentally distinct production paradigms: microbial fermentation using optimized Corynebacterium strains and nucleotide extraction from yeast RNA hydrolysates. The fermentation route employs specifically engineered microorganisms that directly excrete inosinic acid into the culture broth, which is then converted to the disodium salt. In contrast, yeast-extract-derived IMP involves acid- or enzyme-mediated hydrolysis of yeast RNA (typically from Saccharomyces cerevisiae), followed by complex separation and purification of individual 5'-nucleotides, including IMP and GMP [3] [7].

The compositional profiles reveal significant distinctions between these production methods. Fermentation-derived IMP from C. stationis consistently achieves ≥97% purity (dry matter basis) with minimal contaminants – typically ≤0.06% adenosine monophosphate (AMP), undetectable free amino acids, and negligible levels of inorganic ions beyond sodium counterions [6] [8]. Conversely, yeast-extract-derived IMP inherently contains trace nucleotide analogs (GMP, AMP, CMP) reflecting the biological composition of yeast RNA, typically resulting in 90–95% purity without additional costly purification steps. This compositional difference arises from the challenge of completely separating structurally similar 5'-nucleotides after hydrolysis [7].

Techno-economic analysis reveals compelling contrasts: Fermentation offers superior scalability and production volume control but requires substantial capital investment in bioreactor systems and aseptic processing infrastructure. Yeast hydrolysis leverages existing yeast production facilities but faces constraints in yield efficiency – only approximately 8–12% of yeast RNA converts to recoverable 5'-IMP due to competing nucleotide formation and processing losses. Environmental impact assessments strongly favor fermentation, particularly with modern solvent-recovery-equipped crystallization plants that reduce wastewater generation by 70–80% compared to the intensive water requirements of ion-exchange-based nucleotide separation from yeast hydrolysates [4] [7].

Table 3: Production Method Comparison: Microbial Fermentation vs. Yeast Extraction

CharacteristicMicrobial FermentationYeast-Extract-DerivedTechnical Implications
Starting MaterialDefined carbon sources (glucose/sucrose)Saccharomyces cerevisiae biomassFermentation offers better supply chain control
IMP Purity≥97% (typically 99%+)90–95%Higher purity simplifies regulatory approval
Co-productsNegligible nucleotidesMixed 5'-nucleotidesYeast method requires separation or creates blend
Production ScalabilityHighly scalableLimited by yeast availabilityFermentation better suits large-volume demand
Water Consumption10–20 m³/ton IMP50–100 m³/ton IMPFermentation has lower environmental footprint
Capital IntensityHigh bioreactor investmentLower barrier using existing facilitiesYeast method advantageous for small producers
Vegetarian/Vegan StatusVerifiable plant-originOften animal-derived concernsFermentation addresses consumer preferences

The market differentiation increasingly favors fermentation-derived IMP, particularly for applications requiring guaranteed vegetarian/vegan status. While yeast-extract-derived IMP technically originates from microorganisms, many commercial processes use animal-derived nitrogen sources during yeast cultivation, creating ambiguity [7] [10]. Fermentation-based production enables unambiguous plant-origin claims since manufacturers utilize defined media with plant-derived nutrients. This distinction proves commercially significant in markets with growing vegetarian and clean-label consumer preferences [7] [10].

Properties

Product Name

Disodium 5'--inosinate

IUPAC Name

disodium;2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]-2-hydroxyacetate

Molecular Formula

C22H22N8Na2O14

Molecular Weight

668.4 g/mol

InChI

InChI=1S/2C11H12N4O7.2Na/c2*16-4-5(17)10(22-7(4)6(18)11(20)21)15-2-14-3-8(15)12-1-13-9(3)19;;/h2*1-2,4-7,10,16-18H,(H,20,21)(H,12,13,19);;/q;;2*+1/p-2/t2*4-,5+,6?,7-,10+;;/m00../s1

InChI Key

RJUVGHSMLKTWKM-AOQYFIQXSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.[Na+].[Na+]

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